N-(4-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Description

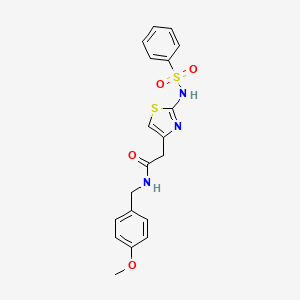

N-(4-Methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a 4-methoxybenzyl group and a phenylsulfonamido substituent.

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-26-16-9-7-14(8-10-16)12-20-18(23)11-15-13-27-19(21-15)22-28(24,25)17-5-3-2-4-6-17/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWFPDIEIUQCDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, identified by CAS number 921996-83-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 417.5 g/mol

- Structure : The compound features a thiazole ring, a sulfonamide group, and an acetamide moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting various enzyme activities, while the thiazole ring can contribute to binding affinities with biological targets.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammation.

- Cell Signaling Modulation : It has been observed to influence signaling pathways that regulate cell growth and apoptosis.

Anticancer Potential

Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant anticancer properties. For instance, similar compounds have demonstrated cytotoxic effects on various cancer cell lines:

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound A | MiaPaCa2 | 1.32 | |

| Compound B | HepG2 | 5–10 | |

| This compound | TBD | TBD | Current Study |

The exact IC values for this compound are yet to be determined but are expected to be comparable based on structural similarities with other active compounds.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of the sulfonamide group, which is known to inhibit bacterial growth by targeting folate synthesis pathways.

Case Studies

-

Cytotoxicity in Cancer Cells

- A study focusing on thiazole derivatives reported that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and A549, suggesting that this compound may possess similar properties.

-

Antibacterial Studies

- Research on related thiazole-sulfonamide compounds indicated effective inhibition of bacterial strains, reinforcing the potential for this compound in antimicrobial applications.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s distinct substituents influence its physicochemical properties:

Table 1: Structural Comparison with Analogous Compounds

Spectroscopic Characterization

Key spectroscopic differences highlight structural variations:

Table 2: Spectroscopic Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.